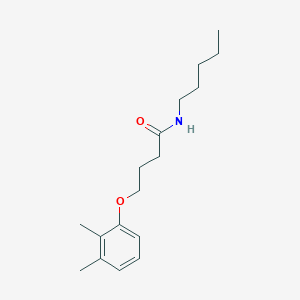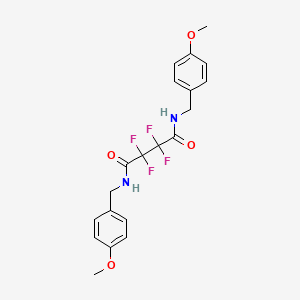![molecular formula C18H19NO2 B4579697 4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)
4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Übersicht
Beschreibung
4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as PTAD, is a chemical compound that has been widely studied for its potential applications in scientific research. PTAD is a heterocyclic compound that contains a tricyclic structure with a nitrogen atom and a carbonyl group. This compound has gained significant attention due to its unique properties that make it useful in various fields of research.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations and Quantum Chemical Calculations
Research on structurally related compounds, such as 1,7,8,9-tetrachloro-10,10-dimethoxy-4-{3-[4-(3-methoxyphenyl) piperazin-1-yl]propyl}-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione, has included detailed spectroscopic (FT-IR, FT-Raman) investigations alongside quantum chemical calculations. These studies aim to understand the molecular structure, vibrational frequencies, and electronic properties, providing insights into the stability and charge transfer mechanisms within the molecule. Such research is fundamental for developing materials with potential applications in nonlinear optics due to their hyperpolarizability properties (Renjith et al., 2014).
Pharmacological Activity Studies
Derivatives of related compounds have been synthesized and tested for various pharmacological activities, including cytotoxicity, antimicrobial, and anti-HIV-1 activities in vitro. For instance, urea and thiourea derivatives of similar tricyclic diones showed promise in preliminary pharmacological screenings, underscoring the potential of these compounds in developing new therapeutic agents (Struga et al., 2007).
Potential Beta-Adrenolytics
Aminoalkanol derivatives of tricyclic diones have been prepared and evaluated for their affinity at beta-adrenoceptors, demonstrating modest activity. This suggests a potential for the development of new beta-adrenolytic agents, which could have implications for treating cardiovascular diseases (Kossakowski & Wojciechowska, 2006).
Chemical Reactivity and Molecular Docking Studies
Further research into the chemical reactivity, molecular structure, and docking studies of compounds like 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione has been conducted. These studies provide valuable information on the molecular interactions and stability of these compounds, suggesting their potential application in the treatment of cardiovascular and cerebrovascular diseases through molecular docking simulations (Ranjith et al., 2022).
Eigenschaften
IUPAC Name |
4-(4-propylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-3-11-4-8-14(9-5-11)19-17(20)15-12-6-7-13(10-12)16(15)18(19)21/h4-9,12-13,15-16H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSOWQEZLKQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B4579616.png)
![N-(tert-butyl)-4-{[(cyclopropylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4579629.png)
![8-(2,3-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4579642.png)
![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4579649.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4579661.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4579668.png)
![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4579671.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4579688.png)
![N-[3-(acetylamino)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4579694.png)
![2,2,2-trifluoro-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4579700.png)


![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)
![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)